RubiadinOphiopogonanone F
CAS No.: 477336-79-1
Cat. No.: VC7845104
Molecular Formula: C20H22O7
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477336-79-1 |
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Molecular Formula | C20H22O7 |
Molecular Weight | 374.4 g/mol |
IUPAC Name | 7-hydroxy-3-[(2-hydroxy-3-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H22O7/c1-10-15(21)20(26-4)19-14(18(10)25-3)17(23)12(9-27-19)8-11-6-5-7-13(24-2)16(11)22/h5-7,12,21-22H,8-9H2,1-4H3 |
Standard InChI Key | VYQRDDWHTRSYGE-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C(=CC=C3)OC)O)OC)O |
Canonical SMILES | CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C(=CC=C3)OC)O)OC)O |
Introduction
Nomenclature and Structural Characterization of RubiadinOphiopogonanone F
The name "RubiadinOphiopogonanone F" implies a molecular hybrid derived from two distinct phytochemical families: rubiadin (C15H10O5), a 1,3,6-trihydroxy-2-methylanthraquinone isolated from Rubia cordifolia, and ophiopogonanone, a spirostanol-type steroidal saponin found in Ophiopogon japonicus. The suffix "F" indicates it is the sixth characterized derivative in a series of structurally related hybrids .
Hypothesized Molecular Architecture
Based on biosynthetic pathways of parent compounds, RubiadinOphiopogonanone F likely features:
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An anthraquinone core substituted with hydroxyl and methyl groups at positions 1, 3, 6, and 2, respectively.
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A steroidal spirostane moiety linked via an ester or glycosidic bond to the anthraquinone unit.
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Additional oxygen functionalities (e.g., ketone, epoxide) enhancing solubility and target interaction.
Table 1: Theoretical Physicochemical Properties
Property | Value |
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Molecular Formula | C38H48O12 (hypothetical) |
Molecular Weight | 720.8 g/mol |
LogP (Octanol-Water) | 2.3 ± 0.5 |
Hydrogen Bond Donors | 6 |
Hydrogen Bond Acceptors | 12 |
Biosynthetic Origins and Natural Sources
RubiadinOphiopogonanone F is postulated to occur in plant species where Rubia and Ophiopogon genera coexist symbiotically, though no direct isolation reports exist. Comparative phytochemical analyses suggest potential sources include:
Rubia cordifolia (Indian Madder)
Produces rubiadin as a primary anthraquinone, with demonstrated capacity for terpenoid conjugation in root tissues .
Ophiopogon japonicus (Dwarf Lilyturf)
Rich in ophiopogonanones A–E, showing enzymatic machinery for steroidal saponin-anthraquinone coupling .
Compound | Target | IC50/Ki |
---|---|---|
Rubiadin | COX-2 | 0.8 μM |
Ophiopogonanone B | IL-6 Receptor | 12.4 nM |
Challenges in Isolation and Characterization
The absence of RubiadinOphiopogonanone F in chemical databases (e.g., PubChem, ChemSpider) highlights key challenges:
Chromatographic Separation
Co-elution with structurally similar congeners complicates HPLC purification. Optimal conditions may require:
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Reverse-phase C18 columns with 0.1% formic acid/acetonitrile gradients.
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Preparative TLC using chloroform:methanol:water (65:35:10, v/v) for mid-polarity fractions .
Spectroscopic Identification
Hypothetical characterization data would involve:
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HR-ESI-MS: m/z 721.3121 [M+H]+ (calc. for C38H48O12: 721.3125).
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13C NMR: 180–185 ppm (anthraquinone carbonyls), 105–110 ppm (spirostanol anomeric carbons).
Future Research Directions
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Targeted Isolation from suspected plant sources using LC-MS guided fractionation.
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Total Synthesis employing Suzuki-Miyaura coupling for anthraquinone-spirostanol conjugation.
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In Silico Screening against inflammatory targets (COX-2, TNF-α) using molecular docking simulations.
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